5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. Benzofuran is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two moieties in a single molecule can lead to unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or via the dehydrative cyclization of o-hydroxybenzyl ketones.
Formation of Isoxazole Moiety: Isoxazole rings can be synthesized using various methods, including the reaction of nitrile oxides with alkynes or alkenes.
Coupling of Benzofuran and Isoxazole: The final step involves coupling the benzofuran and isoxazole moieties, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzofuran moiety.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzofuran or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and selectivity for its targets. Together, these structural features contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen have similar benzofuran structures and are used in the treatment of skin diseases.
Isoxazole Derivatives: Compounds like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole are known for their COX-1 inhibitory activity and potential therapeutic applications.
Uniqueness
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of benzofuran and isoxazole moieties in a single molecule. This fusion can lead to enhanced biological activity and selectivity, making it a promising candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C13H9NO4 |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-(3-methyl-1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c1-7-8-4-2-3-5-10(8)17-12(7)11-6-9(13(15)16)14-18-11/h2-6H,1H3,(H,15,16) |
InChI Key |
ZMRZJDDOICBDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
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